molecular formula C16H14 B1329340 2,3-Dimethylanthracene CAS No. 613-06-9

2,3-Dimethylanthracene

Cat. No. B1329340
CAS RN: 613-06-9
M. Wt: 206.28 g/mol
InChI Key: OGVRJXPGSVLDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylanthracene (2,3-DMA) is a derivative of anthracene with two methyl groups attached to the second and third carbon atoms of the anthracene molecule. This substitution results in a dipolar disordered crystal structure, as observed in studies of its crystallization and lattice dynamics . The presence of the methyl groups introduces a degree of static disorder, which affects the physical properties of the crystal, such as its phonon density states and lattice dynamics .

Synthesis Analysis

The synthesis of dimethylanthracene derivatives has been reported in various studies. For instance, a simple one-step synthesis of 2,6-dimethylanthracene has been achieved using benzyl alcohol as the starting material . Although this is not the same isomer as 2,3-DMA, the methodology provides insight into the synthetic approaches that can be applied to substituted anthracenes. Another study reports the synthesis of 2,6- and 2,7-dimethylanthracene through a Diels-Alder reaction followed by oxidation and reduction steps . These methods highlight the potential for synthesizing 2,3-DMA through similar organic reactions.

Molecular Structure Analysis

The molecular structure of dimethylanthracene derivatives has been characterized using X-ray crystallography and computational methods. For example, the structure of a dicationic homotrimer of a related compound, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, was elucidated using X-ray crystallography and confirmed by DFT calculations . This provides a precedent for the structural analysis of 2,3-DMA and its potential to form complex structures under certain conditions.

Chemical Reactions Analysis

Chemical reactions involving dimethylanthracene derivatives have been explored, such as the bromination and bromomethylation of 2,6-dimethylanthracene . These reactions are indicative of the reactivity of the methylated anthracene core and suggest that 2,3-DMA could undergo similar electrophilic substitution reactions, which could be useful in the synthesis of more complex anthracene-based polymers and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-DMA are influenced by its molecular structure and the presence of methyl groups. The dipolar disorder in the crystal structure of 2,3-DMA leads to broad phonon lines and affects the dynamics of the molecular bodies or the methyl side groups . Additionally, single dibenzoterrylene molecules embedded in 2,3-DMA exhibit broad linewidths and strong spectral diffusions, which are attributed to the static disorder and reorientations of the methyl groups . These properties are significant for understanding the behavior of 2,3-DMA in various applications, including its potential use in optoelectronic devices due to its photoluminescence properties .

Scientific Research Applications

Lattice Dynamics and Molecular Structures

  • 2,3-dimethylanthracene (2,3-DMA) has been studied for its unique crystalline lattice dynamics and molecular structures. Dörr et al. (1998) focused on the dipolar structural disorder in 2,3-DMA crystals. Their research utilized neutron scattering techniques to measure the phonon density of states in different deuteration degrees, revealing insights into the dynamics of molecular bodies and methyl side groups. This study highlights the complex intermolecular interactions and internal degrees of freedom in 2,3-DMA (Dörr et al., 1998).

Photoluminescence Properties

  • The photoluminescence characteristics of 2,3-DMA and its derivatives have been explored. Gong et al. (2010) synthesized pseudo-triptycene compounds based on 2,6-dimethylanthracene, a close relative of 2,3-DMA. Their study revealed significant photoluminescence properties due to the electron delocalizationin the molecule, which is crucial for applications in fluorescent materials and optical devices (Gong et al., 2010).

Safety And Hazards

Safety data sheets suggest that 2,3-Dimethylanthracene may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Anthracene-based building blocks, including 2,3-Dimethylanthracene, have attracted the attention of chemists due to their intrinsic luminescent properties . They are being employed in many systems, such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, etc . Therefore, the future directions of 2,3-Dimethylanthracene could involve further exploration of these applications.

properties

IUPAC Name

2,3-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRJXPGSVLDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210189
Record name 2,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylanthracene

CAS RN

613-06-9
Record name 2,3-Dimethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylanthracene
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylanthracene
Reactant of Route 3
2,3-Dimethylanthracene
Reactant of Route 4
2,3-Dimethylanthracene
Reactant of Route 5
2,3-Dimethylanthracene
Reactant of Route 6
2,3-Dimethylanthracene

Citations

For This Compound
203
Citations
N Karl, H Heym, JJ Stezowski - Molecular Crystals and Liquid …, 1985 - Taylor & Francis
An X-ray crystal structure determination for 2,3-dimethylnaphthalene (2,3-DMN) at 300 K was carried out. The two noncentrosymmetric molecules in the unit cell, space group P2 1 /a, (a …
Number of citations: 37 www.tandfonline.com
H Wachtel, H Port, HC Wolf - Chemical physics letters, 1987 - Elsevier
The excitonic T 1 triplet states in single crystals of 2,3-dimethylnaphthalene (DMN) and 2,3-dimethylanthracene (DMA) exhibit broadened (120 and 110 cm −1 , respectively) asymmetric …
Number of citations: 11 www.sciencedirect.com
A Makarewicz, I Deperasińska, E Karpiuk… - Chemical Physics …, 2012 - Elsevier
The vibronic structure of fluorescence excitation spectra of single molecules of dibenzoterrylene (DBT) in anthracene (Ac) and in 2,3-dimethylanthracene (2,3-DMA) crystals were …
Number of citations: 16 www.sciencedirect.com
JA Valenzuela, AJ Bard - The Journal of Physical Chemistry, 1969 - ACS Publications
Figure!: Top: esr spectrum of 2, 6-dimethylanthracene cation radical prepared by sulfuric acid oxidation. Bottom; theoretical simulated esr spectrum using the coupling constants given in …
Number of citations: 17 pubs.acs.org
DJ Rao, YS Mary, YS Mary, KS Resmi… - Polycyclic Aromatic …, 2021 - Taylor & Francis
The quantum chemical calculation of 9-methylanthracene and 2,3-dimethylanthracene molecules were carried out (9MA and 23DMA). The Density Functional Theory (DFT) by the …
Number of citations: 11 www.tandfonline.com
M Dörr, H Gerlach, J Kalus, N Karl… - Journal of Physics …, 1998 - iopscience.iop.org
2, 3-dimethylanthracene (2, 3-DMA,) crystallizes in a pseudo-centrosymmetric triclinic lattice with two molecules per unit cell showing dipolar structural disorder of the acentric molecules…
Number of citations: 3 iopscience.iop.org
Y Tian, P Navarro, B Kozankiewicz, M Orrit - ChemPhysChem, 2012 - Wiley Online Library
We study single dibenzoterrylene molecules embedded in the dipolar disordered crystal 2,3‐dimethylanthracene at 1.25 K. Broad linewidths (about 1 GHz, ∼30 times broader than in …
SR Kavitha, M Umadevi, P Vanelle, T Terme… - … Acta Part A: Molecular …, 2014 - Elsevier
Silver nanoparticles (Ag NPs) of different sizes from 7 nm to 22 nm have been prepared by simple Dirk and Charles chemical method and characterized using UV–vis spectroscopy and …
Number of citations: 11 www.sciencedirect.com
SR Kavitha, M Umadevi, P Vanelle, T Terme… - Plasmonics, 2014 - Springer
Silver nanoparticles (Ag NPs) of different sizes have been prepared by Lee and Meisel’s method using trisodium citrate as reducing agent under ultra sonication. Optical absorption and …
Number of citations: 11 link.springer.com
BD Ostojić, B Stanković, DS Đorđević - Chemosphere, 2014 - Elsevier
There is little information available on methyl derivatives of anthracene and their interaction with the enzymes of bacterial consortia that could be found in petroleum sludge. In this study …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.